molecular formula C26H18N2OS B11556562 N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine

N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine

Cat. No.: B11556562
M. Wt: 406.5 g/mol
InChI Key: LNOBYJYYKCAIGA-UHFFFAOYSA-N
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Description

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a quinoline moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE typically involves multiple steps, including the formation of the biphenyl and quinoline intermediates, followed by their coupling with the furan ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and furan derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline and furan rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline and furan derivatives, and substituted biphenyl and quinoline compounds.

Scientific Research Applications

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction pathways, such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE stands out due to its unique combination of biphenyl, quinoline, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H18N2OS

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-phenylphenyl)-1-(5-quinolin-8-ylsulfanylfuran-2-yl)methanimine

InChI

InChI=1S/C26H18N2OS/c1-2-6-19(7-3-1)20-11-13-22(14-12-20)28-18-23-15-16-25(29-23)30-24-10-4-8-21-9-5-17-27-26(21)24/h1-18H

InChI Key

LNOBYJYYKCAIGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)SC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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